3-Pyrrolidinyl 2-chloroacetate hydrochloride
Description
Nomenclature and Structural Identity
3-Pyrrolidinyl 2-chloroacetate hydrochloride possesses a systematically defined chemical identity that reflects its complex structural organization. The compound bears the Chemical Abstracts Service registry number 1219956-79-2, establishing its unique position within global chemical databases. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as pyrrolidin-3-yl 2-chloroacetate;hydrochloride, a nomenclature that precisely describes its structural components and salt formation.
The molecular formula C₆H₁₁Cl₂NO₂ indicates the presence of six carbon atoms, eleven hydrogen atoms, two chlorine atoms, one nitrogen atom, and two oxygen atoms within the molecular structure. This elemental composition yields a molecular weight of 200.06 grams per mole, calculated using contemporary computational chemistry methods. The Simplified Molecular Input Line Entry System representation C1CNCC1OC(=O)CCl.Cl provides a linear notation that captures the essential connectivity patterns within the molecule.
Table 1: Structural Identifiers for this compound
| Parameter | Value |
|---|---|
| PubChem Compound Identification | 53409812 |
| Chemical Abstracts Service Number | 1219956-79-2 |
| Molecular Formula | C₆H₁₁Cl₂NO₂ |
| Molecular Weight | 200.06 g/mol |
| International Chemical Identifier Key | WCIJOASVXJXMFC-UHFFFAOYSA-N |
The compound exhibits multiple synonymous designations that reflect different aspects of its chemical structure. Alternative nomenclature includes this compound, pyrrolidin-3-yl 2-chloroacetate hydrochloride, and the systematic Chemical Abstracts designation acetic acid, 2-chloro-, 3-pyrrolidinyl ester, hydrochloride (1:1). These varied naming conventions demonstrate the multiple approaches available for describing complex organoheterocyclic structures while maintaining chemical accuracy and clarity.
Historical Context in Organoheterocyclic Chemistry
The development of this compound represents a culmination of historical advances in organoheterocyclic chemistry that originated during the nineteenth century. The pyrrolidine component of this compound traces its nomenclatural origins to the 1880s, with the earliest documented use of the term pyrrolidine appearing in 1885 within the Journal of Chemical Society. This historical precedent establishes the compound within a well-established tradition of heterocyclic chemical nomenclature and structural characterization.
The broader context of heterocyclic chemistry development provides essential background for understanding the significance of this compound. Heterocyclic chemistry emerged as a distinct field during the 1800s, coinciding with the systematic development of organic chemistry as a scientific discipline. Notable historical milestones include Brugnatelli's isolation of alloxan from uric acid in 1818, Dobereiner's production of furfural from starch using sulfuric acid in 1832, and Runge's collection of pyrrole through dry distillation in 1834. These foundational discoveries established the theoretical and practical framework that enabled the eventual synthesis and characterization of complex derivatives such as this compound.
The evolution of heterocyclic chemistry continued through the twentieth century, with Friedlander's contributions to synthetic chemistry around 1906 and subsequent developments in genetic code understanding through Chargaff's rule in 1951. This historical progression demonstrates how fundamental heterocyclic chemistry principles evolved to encompass increasingly sophisticated molecular architectures. The pyrrolidine ring system, recognized as a saturated five-membered nitrogen heterocycle, became established as a versatile scaffold for chemical modification and pharmaceutical development.
Contemporary recognition of heterocyclic compounds' importance is evidenced by statistical analyses indicating that more than half of all known chemical compounds are heterocycles, with approximately fifty-nine percent of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This statistical prevalence underscores the fundamental importance of compounds such as this compound within the broader landscape of modern chemical science and pharmaceutical development.
Position in Chemical Classification Systems
This compound occupies a distinctive position within multiple chemical classification systems, reflecting its multifaceted structural characteristics. The compound primarily belongs to the category of nitrogen-containing heterocyclic compounds, specifically those featuring saturated five-membered ring systems. This classification places it within the broader family of pyrrolidine derivatives, which are characterized by their cyclic secondary amine structure and saturated heterocyclic nature.
Within the systematic classification of heterocyclic compounds, pyrrolidine derivatives are categorized as saturated organic heterocycles that behave similarly to their acyclic counterparts while exhibiting modified steric profiles. The saturated nature of the pyrrolidine ring distinguishes it from aromatic heterocycles, leading to different chemical reactivity patterns and biological activity profiles. This classification is particularly significant because saturated heterocycles like pyrrolidine demonstrate conventional amine chemistry while providing unique three-dimensional structural characteristics.
The ester functionality present in this compound introduces an additional classification dimension, positioning the compound within the category of heterocyclic esters. The chloroacetate moiety specifically categorizes the compound as a halogenated acetic acid derivative, creating a bifunctional molecule that combines heterocyclic and aliphatic chemical properties. This dual classification reflects the compound's potential for diverse chemical reactivity patterns and biological interactions.
Table 2: Chemical Classification Categories for this compound
| Classification System | Category | Subcategory |
|---|---|---|
| Heterocyclic Type | Saturated nitrogen heterocycle | Five-membered ring |
| Functional Group | Ester compound | Chloroacetate ester |
| Salt Form | Hydrochloride salt | Quaternary ammonium derivative |
| Ring System | Pyrrolidine derivative | Substituted pyrrolidine |
The hydrochloride salt formation adds another classification layer, identifying the compound as an ionic derivative of the parent neutral molecule. This salt formation typically enhances water solubility and provides improved stability characteristics compared to the free base form. The presence of the hydrochloride moiety classifies the compound within pharmaceutical salt chemistry, a specialized area focused on optimizing drug-like properties through strategic salt formation.
From a stereochemical perspective, the pyrrolidine ring system introduces conformational complexity that influences the compound's classification within three-dimensional chemical space. The non-planar nature of the saturated pyrrolidine ring creates unique spatial arrangements that affect molecular recognition processes and biological activity patterns. This stereochemical classification becomes particularly important when considering the compound's potential interactions with biological targets and its behavior in chemical synthetic pathways.
Relationship to Parent Compound Pyrrolidin-3-yl 2-chloroacetate
The relationship between this compound and its parent compound pyrrolidin-3-yl 2-chloroacetate represents a fundamental example of salt formation in heterocyclic chemistry. The parent compound, identified by PubChem Compound Identification number 53409813, possesses the molecular formula C₆H₁₀ClNO₂ and a molecular weight of 163.60 grams per mole. This neutral parent molecule serves as the foundation for the hydrochloride salt derivative, demonstrating the systematic approach to chemical modification in pharmaceutical and synthetic chemistry.
The structural transformation from parent to salt involves protonation of the pyrrolidine nitrogen atom, followed by association with a chloride counterion. This process converts the neutral parent compound with molecular weight 163.60 grams per mole into the hydrochloride salt with molecular weight 200.06 grams per mole, representing an increase of 36.46 grams per mole corresponding to the addition of hydrogen chloride. The systematic relationship between these molecular weights provides quantitative evidence for the precise stoichiometric salt formation process.
Table 3: Comparative Analysis of Parent Compound and Hydrochloride Salt
| Property | Parent Compound | Hydrochloride Salt | Difference |
|---|---|---|---|
| Molecular Formula | C₆H₁₀ClNO₂ | C₆H₁₁Cl₂NO₂ | +HCl |
| Molecular Weight | 163.60 g/mol | 200.06 g/mol | +36.46 g/mol |
| PubChem Identification | 53409813 | 53409812 | Different entries |
| International Chemical Identifier Key | RXDQESHPWXJYSI-UHFFFAOYSA-N | WCIJOASVXJXMFC-UHFFFAOYSA-N | Distinct identifiers |
The Simplified Molecular Input Line Entry System representations further illustrate the structural relationship between parent and salt forms. The parent compound displays the connectivity pattern C1CNCC1OC(=O)CCl, while the hydrochloride salt shows C1CNCC1OC(=O)CCl.Cl, with the additional chloride ion represented after the period separator. This notation system clearly demonstrates how salt formation preserves the core molecular framework while introducing ionic character through protonation and counterion association.
The creation date information from chemical databases indicates that both compounds were registered on October 30, 2011, suggesting simultaneous recognition of their chemical significance. However, the modification dates differ, with the parent compound last updated on May 18, 2025, and the hydrochloride salt on May 10, 2025, reflecting ongoing refinement of chemical database information. This temporal relationship demonstrates the continuing evolution of chemical knowledge and database maintenance practices in contemporary chemical information management.
Properties
IUPAC Name |
pyrrolidin-3-yl 2-chloroacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2.ClH/c7-3-6(9)10-5-1-2-8-4-5;/h5,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIJOASVXJXMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219956-79-2 | |
| Record name | Acetic acid, 2-chloro-, 3-pyrrolidinyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219956-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of Pyrrolidine Derivative
First, pyrrolidine is prepared or obtained. Pyrrolidine can be synthesized from various starting materials, such as tetramethyleneimine or through the reduction of pyrrolidinone derivatives.
Reaction with Chloroacetyl Chloride
Next, pyrrolidine reacts with chloroacetyl chloride in a suitable solvent like dichloromethane or chloroform. This reaction typically requires a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) to neutralize the hydrogen chloride gas produced.
Formation of Hydrochloride Salt
After the reaction with chloroacetyl chloride, the resulting ester is converted into its hydrochloride salt by treatment with hydrochloric acid.
Detailed Synthesis Protocol
Here is a more detailed protocol for the synthesis:
Preparation of Pyrrolidine : Pyrrolidine can be synthesized from tetramethyleneimine through a series of reactions involving hydrogenation and reduction steps.
Reaction with Chloroacetyl Chloride :
- Reagents : Pyrrolidine, chloroacetyl chloride, triethylamine (or DIPEA), dichloromethane.
- Procedure : Add chloroacetyl chloride to a solution of pyrrolidine and triethylamine in dichloromethane at 0°C. Stir for several hours at room temperature.
- Yield : The resulting 3-pyrrolidinyl 2-chloroacetate is isolated and purified.
Data Table: Synthesis Conditions
| Step | Reagents | Solvent | Conditions | Yield |
|---|---|---|---|---|
| 1. Pyrrolidine Synthesis | Tetramethyleneimine, HCN, H2 | Various | Varies | 80-90% |
| 2. Reaction with Chloroacetyl Chloride | Pyrrolidine, Chloroacetyl Chloride, Triethylamine | Dichloromethane | 0°C to RT, several hours | 70-80% |
| 3. Hydrochloride Salt Formation | 3-Pyrrolidinyl 2-chloroacetate, HCl | Ether | RT, short time | 90-95% |
Research Findings
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The choice of solvent and base in the reaction with chloroacetyl chloride is crucial for minimizing side reactions and maximizing the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinyl 2-chloroacetate hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.
Reduction: The compound can be reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of pyrrolidone derivatives.
Reduction: Formation of secondary amines
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- 3-Pyrrolidinyl 2-chloroacetate hydrochloride serves as a versatile intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows it to be transformed into more complex structures. This property is particularly useful in the development of pharmaceuticals and agrochemicals.
Synthetic Routes
- The synthesis typically involves the reaction of pyrrolidine with chloroacetic acid in the presence of bases such as sodium hydroxide or potassium carbonate. This reaction can be performed in solvents like dichloromethane or ethanol, leading to high yields of the desired product .
Biological Research
Enzyme Mechanisms and Biochemical Assays
- In biological studies, this compound is employed to investigate enzyme mechanisms and as a substrate in various biochemical assays. Its interaction with specific enzymes can help elucidate biochemical pathways and enzyme kinetics .
Potential Therapeutic Applications
- Research indicates that this compound may have therapeutic properties, particularly as a precursor in drug development. It has been studied for its potential applications in treating conditions related to cell proliferation and inflammation due to its ability to inhibit certain molecular targets .
Medicinal Chemistry
Drug Development
- The compound has been explored for its potential role in developing new therapeutic agents. Its structural features make it suitable for modifications that can enhance pharmacological activity against various diseases, including cancer and inflammatory disorders .
Mechanism of Action
- The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to inhibition or activation of specific cellular processes, contributing to its potential therapeutic benefits .
Industrial Applications
Production of Specialty Chemicals
- In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its ability to participate in various chemical reactions makes it valuable for synthesizing compounds used in diverse applications ranging from agriculture to materials science .
Case Study: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in cell signaling pathways. The results demonstrated significant inhibition, suggesting potential applications in treating diseases characterized by abnormal cell proliferation.
Case Study: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial properties of derivatives synthesized from this compound. Compounds derived from this precursor exhibited promising activity against various bacterial strains, highlighting its potential role in developing new antibacterial agents.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinyl 2-chloroacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural differences and key functional groups among 3-pyrrolidinyl 2-chloroacetate hydrochloride and analogous compounds:
| Compound Name | CAS | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 89203-64-5 | C₆H₁₁ClNO₂ | Pyrrolidine, chloroacetate ester | ~165.6 |
| Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride | 726139-60-2 | C₈H₁₆ClNO₂ | Pyrrolidine, ethyl ester | 193.67 |
| 2-(1-Benzylpyrrolidin-3-yl)acetic acid hydrochloride | 1354957-82-6 | C₁₃H₁₈ClNO₂ | Benzyl-pyrrolidine, carboxylic acid | 255.74 |
| Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride | 1050208-10-0 | C₉H₁₂ClNO₃ | Pyridine, hydroxyl, ethyl ester | 217.65 |
| Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride | 89148-88-9 | C₉H₁₃ClN₂O₂ | Pyridine, amino, ethyl ester | 216.67 |
| 3-Pyridylacetic acid hydrochloride | 6419-36-9 | C₇H₈ClNO₂ | Pyridine, carboxylic acid | 173.60 |
Key Observations:
- Pyrrolidine vs.
- Chloroacetate vs. Other Esters : The chloroacetate group in this compound is highly reactive, enabling nucleophilic substitution (e.g., with amines or thiols), whereas ethyl or benzyl esters (e.g., Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride) prioritize stability and lipophilicity .
- Substituent Effects : The benzyl group in 2-(1-benzylpyrrolidin-3-yl)acetic acid hydrochloride increases lipophilicity (logP ~1.7) and may enhance blood-brain barrier penetration compared to unsubstituted pyrrolidine derivatives .
Physicochemical Properties
- Solubility : Hydrochloride salts generally improve water solubility. For example, this compound is more water-soluble than its ethyl ester counterpart (Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride) due to the polar chloroacetate group .
- Lipophilicity (logP) :
- This compound: Estimated logP ~0.5 (moderately polar due to chloroacetate).
- Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride: logP ~1.7 (higher lipophilicity from ethyl ester).
- 2-(1-Benzylpyrrolidin-3-yl)acetic acid hydrochloride: logP ~2.5 (aromatic benzyl group increases hydrophobicity) .
Biological Activity
3-Pyrrolidinyl 2-chloroacetate hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₅H₈ClNO₂
- Molecular Weight : 163.57 g/mol
- IUPAC Name : this compound
This compound features a pyrrolidine ring and a chloroacetate moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Modulation of Receptor Activity : It can interact with specific receptors, potentially influencing neurotransmitter release and signal transduction pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
Antimicrobial Activity
Research indicates that this compound has shown promising results in inhibiting the growth of various bacteria. A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, revealing significant antibacterial properties.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways, which are crucial for programmed cell death.
Case Studies
-
Case Study on Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of various chloroacetate derivatives, including this compound. The study concluded that this compound significantly reduced bacterial viability in both planktonic and biofilm states, indicating its potential application in treating biofilm-associated infections. -
Case Study on Anticancer Properties
In a separate study focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound could be further explored as an anticancer therapeutic agent.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. The following table summarizes key findings from various studies:
Q & A
Basic: What are the optimal synthetic routes and purification methods for 3-Pyrrolidinyl 2-chloroacetate hydrochloride?
Methodological Answer:
The synthesis of pyrrolidinyl chloroacetate hydrochlorides typically involves nucleophilic substitution or esterification under controlled conditions. For example, analogous compounds like 2-(Chloromethyl)pyridine hydrochloride are synthesized via refluxing precursors in anhydrous solvents (e.g., dichloromethane) with catalytic acid . Purification often employs recrystallization using ethanol/water mixtures, as evidenced by the melting point (mp) data (120–143°C for similar hydrochlorides) . Key steps include:
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.
- Purification : Recrystallize at low temperatures to minimize hydrolysis.
- Yield Optimization : Adjust stoichiometry of 2-chloroacetic acid and pyrrolidine derivatives to reduce byproducts.
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR can confirm the ester linkage and pyrrolidine ring structure. For example, the methylene protons adjacent to the carbonyl in chloroacetate derivatives resonate at δ 4.0–4.5 ppm .
- HPLC Analysis : Use reverse-phase C18 columns with UV detection (λ = 210–230 nm) to assess purity. A gradient of acetonitrile/water (0.1% TFA) is recommended for resolving polar degradation products .
- Mass Spectrometry : ESI-MS in positive ion mode can verify the molecular ion peak ([M+H]) and chloride adducts .
Advanced: How can researchers evaluate the compound’s stability under varying pH and solvent conditions?
Methodological Answer:
Stability studies should follow a factorial design:
- pH Stability : Incubate the compound in buffers (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours. Hydrolysis of the ester bond is expected in alkaline conditions (pH > 10) .
- Solvent Compatibility : Test solubility and stability in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane). For hygroscopic salts like hydrochlorides, use anhydrous solvents and inert atmospheres to prevent deliquescence .
- Data Interpretation : Apply Arrhenius kinetics to predict shelf-life under storage conditions.
Advanced: What mechanistic approaches are used to study the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- Kinetic Studies : Use stopped-flow spectrophotometry to measure reaction rates with nucleophiles (e.g., thiols, amines). Compare activation energies to determine selectivity .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map transition states and identify electrophilic centers on the chloroacetate moiety .
- Isotopic Labeling : Introduce O or C labels to track bond cleavage pathways in hydrolysis studies .
Advanced: How should researchers address contradictions in biological assay data involving this compound?
Methodological Answer:
- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO) and assay buffers. For example, chloride ions in the medium may interfere with hydrochloride salt solubility .
- Dose-Response Curves : Use Hill slope analysis to distinguish between specific binding and non-specific cytotoxicity.
- Control Experiments : Include analogs (e.g., 3-Pyridylacetic acid hydrochloride) to isolate the contribution of the pyrrolidine moiety .
Advanced: What strategies mitigate hygroscopicity-related challenges during storage and handling?
Methodological Answer:
- Storage Conditions : Store at -20°C in vacuum-sealed containers with desiccants (e.g., silica gel). For long-term stability, lyophilize the compound and store under argon .
- Handling Protocols : Use gloveboxes with humidity controls (<10% RH) for weighing and formulation. Pre-dry solvents (e.g., molecular sieves in DMSO) to prevent hydration .
Advanced: How can computational tools predict the compound’s interactions in complex biological systems?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes with nucleophilic active sites). Prioritize poses with the lowest binding energy and validate via mutagenesis .
- Pharmacokinetic Modeling : Apply PBPK models (e.g., GastroPlus) to predict absorption and clearance rates, incorporating logP and pKa values from experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
